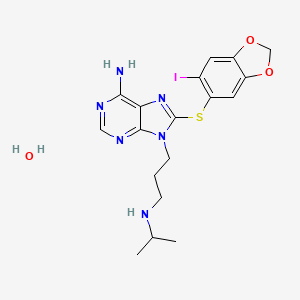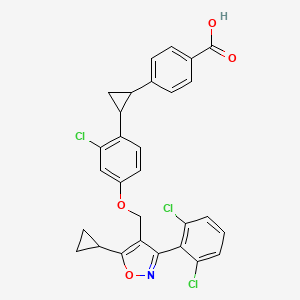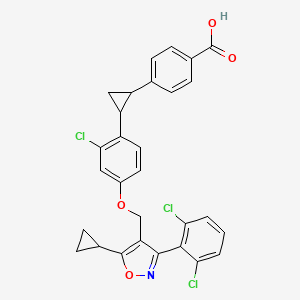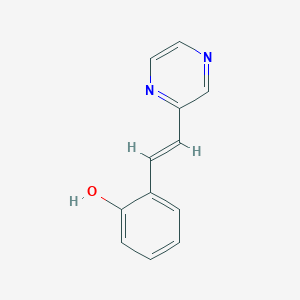
RAPTA-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways.
Aplicaciones Científicas De Investigación
Hydrolysis and DNA Binding
RAPTA-C, a ruthenium anticancer drug candidate, exhibits significant hydrolytic stability and reactivity towards DNA model compounds. The use of capillary zone electrophoresis-inductively-coupled plasma mass spectrometry (CZE-ICP-MS) has demonstrated RAPTA-C's rapid hydrolysis and high reactivity towards DNA, vital for its anticancer activity (Groessl et al., 2008).
Radiomodifying Effects
RAPTA-C has been studied for its combined effect with radiation on DNA damage. It exhibits radioprotective properties at low doses and shows no combined effects at higher levels, suggesting its potential in radiation therapy (Reimitz et al., 2017).
Anti-Cancer Therapeutic Applications
RAPTA-C is recognized for its anti-metastatic, anti-angiogenic, and anti-tumoral activities. It represents a better-tolerated alternative to platinum-based chemotherapeutic drugs, showing promise in cancer treatment, especially when used in combination with other targeted drugs (Rausch et al., 2019).
In Vivo Anti-Tumor Activity
In preclinical models, RAPTA-C has demonstrated efficacy in reducing the growth of primary tumors in ovarian and colorectal carcinomas. It operates through an anti-angiogenic mechanism, inhibiting microvessel density and is rapidly cleared from the body, reducing toxicity (Weiss et al., 2014).
Molecular Mechanisms in Cancer Cells
RAPTA-C triggers G2/M phase arrest and apoptosis in cancer cells, with significant implications for its mechanism of action. It induces alterations in levels of p21, cyclin E, p53, and activates the mitochondrial apoptotic pathway, highlighting its potential for clinical application (Chatterjee et al., 2008).
Enhanced Antimetastatic Activity in Drug Delivery Systems
RAPTA-C's efficacy in suppressing solid tumor metastases is significantly improved when delivered in targeted drug delivery systems. Utilizing d-fructose as a targeting moiety in micelles notably enhances its cellular uptake and therapeutic efficiency, especially in breast cancer treatment (Lu et al., 2017).
Synergistic Potential with Other Drugs
Combining RAPTA-C with the epidermal growth factor receptor inhibitor, erlotinib, results in synergistic inhibition of cell viability and enhanced cellular uptake. This combination initiates cellular senescence and displays strong anti-angiogenic and antitumor activity in preclinical models (Berndsen et al., 2017).
Interaction with Metallothionein-2
RAPTA-C's interaction with metallothionein-2 (MT-2), a protein involved in metal ion metabolism, differs significantly from cisplatin. This distinct binding behavior is essential for understanding its mechanism of action and potential therapeutic implications (Casini et al., 2009).
Propiedades
Número CAS |
372948-28-2 |
|---|---|
Nombre del producto |
RAPTA-C |
Fórmula molecular |
C24H36CL2N5PRu |
Peso molecular |
597.53 |
Nombre IUPAC |
Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene](1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane-κP7)ruthenium |
InChI |
InChI=1S/C10H14.C7H15N3P.C7H6N2.2ClH.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-11-5-8-2-9(6-11)4-10(3-8)7-11;1-2-4-7-6(3-1)5-8-9-7;;;/h4-8H,1-3H3;2-7H2,1H3;1-5H,(H,8,9);2*1H;/q;-1;;;;+2/p-1 |
Clave InChI |
KRAZAAZCPOHOIH-UHFFFAOYSA-M |
SMILES |
Cc1ccc(C(C)C)cc1.Cl[Ru]Cl.C[P-]2(CN(C3)C4)CN4CN3C2.[H][N+]5=CC6=CC=CC=C6N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RAPTA-C; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)



![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)


![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
